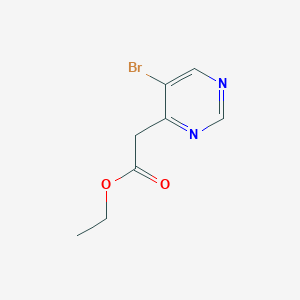

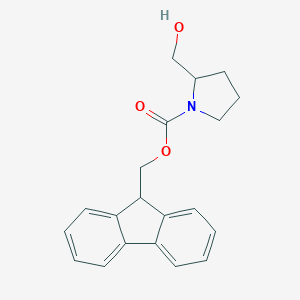

6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

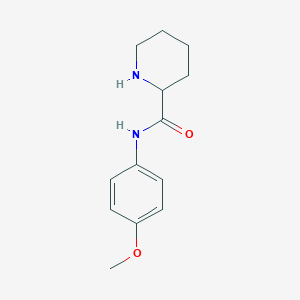

“6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound. It belongs to the class of compounds known as naphthyridines .

Synthesis Analysis

The synthesis of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, has been a topic of interest in the field of synthetic and medicinal chemistry . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The synthesis of these compounds often involves the fusion of two pyridines through two adjacent carbon atoms .Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

Naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” include its molecular formula, molecular weight, melting point, boiling point, and density .Future Directions

The future directions in the research of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, could involve further exploration of their synthesis, reactivity, and applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .

properties

CAS RN |

123792-64-3 |

|---|---|

Product Name |

6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine |

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

6-methyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine |

InChI |

InChI=1S/C9H11N3O2/c1-11-3-2-9-7(6-11)4-8(5-10-9)12(13)14/h4-5H,2-3,6H2,1H3 |

InChI Key |

RGFPALIXIHYKPE-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)